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molecular formula C8H5N3O B1429768 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1190313-69-9

2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No. B1429768
M. Wt: 159.14 g/mol
InChI Key: ZRXDQYMPBJRMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247556B2

Procedure details

To a stirred solution of 3,3-dibromo-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (4 g) in CH3CN (75 mL) was added AcOH (2 mL) followed by Zinc dust (4, 63 mmol). Mixture was stirred for 2 h at RT and was filtered. Solvent was evaporated and MeOH was added. A solid precipitated, which was filtered and dried.
Name
3,3-dibromo-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
63 mmol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1(Br)[C:10]2[C:9]([C:11]#[N:12])=[CH:8][CH:7]=[N:6][C:5]=2[NH:4][C:3]1=[O:13].CC(O)=O>CC#N.[Zn]>[O:13]=[C:3]1[NH:4][C:5]2[N:6]=[CH:7][CH:8]=[C:9]([C:11]#[N:12])[C:10]=2[CH2:2]1

Inputs

Step One
Name
3,3-dibromo-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Quantity
4 g
Type
reactant
Smiles
BrC1(C(NC=2N=CC=C(C21)C#N)=O)Br
Name
Quantity
2 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
75 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
63 mmol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Mixture was stirred for 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
ADDITION
Type
ADDITION
Details
MeOH was added
CUSTOM
Type
CUSTOM
Details
A solid precipitated
FILTRATION
Type
FILTRATION
Details
which was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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